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Introduction
[¹¹C]GSK931145 is a selective radioligand for the glycine transporter type 1 (GlyT1), a key

target in the development of novel therapeutics for schizophrenia.[1] Positron Emission

Tomography (PET) imaging with [¹¹C]GSK931145 allows for the in vivo quantification and

assessment of GlyT1 availability in the brain, aiding in drug development by confirming target

engagement and informing dose selection.[1][2] This document provides a detailed workflow for

the acquisition, analysis, and interpretation of [¹¹C]GSK931145 PET data.

The underlying principle of this imaging technique is based on the glutamatergic hypofunction

hypothesis of schizophrenia.[2] This theory suggests that diminished signaling through the N-

methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the

disorder.[3] Glycine acts as an essential co-agonist at the NMDA receptor, and GlyT1 is

responsible for clearing glycine from the synaptic cleft.[2][3][4] By inhibiting GlyT1, the synaptic

concentration of glycine increases, thereby potentiating NMDA receptor function.

[¹¹C]GSK931145 PET imaging provides a direct measure of GlyT1 availability, which is crucial

for evaluating the efficacy of GlyT1 inhibitors.

Quantitative Data Summary
The following tables summarize key quantitative parameters derived from [¹¹C]GSK931145
PET studies in various species.
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Table 1: In Vitro and Preclinical Pharmacological Properties of GSK931145[4]

Parameter Value Species/Tissue

pIC₅₀ for GlyT1 8.4 -

pIC₅₀ for GlyT2 4.6 -

pKi 8.97 Rat Cortex

LogD 2.53 -

Brain-Blood AUC Ratio 1.9 -

Table 2: Kinetic Parameters of [¹¹C]GSK931145 in Humans[2]

Parameter Midbrain Thalamus Cerebellum

V T (mL/cm³) Test-

Retest Variability (2-

Tissue Model)

29% 38% -

BP ND Test-Retest

Variability (Pseudo-

Reference Tissue

Model)

16% 23% -

K₁ (mL/cm³/min) - - 0.025

Plasma Free Fraction

(f P )
- - 0.8%

Table 3: Comparative Kinetic Parameters of [¹¹C]GSK931145 in Primates[2]
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Parameter Midbrain Thalamus Cerebellum

Binding Potential (BP

ND )
1.5 - 3 1.5 - 3 1.5 - 3

K₁ (mL/cm³/min) - - 0.126

Plasma Free Fraction

(f P )
- - 8%

Table 4: Biodistribution and Radiation Dosimetry in Humans[5][6]

Organ Mean Residence Time (hr)
Absorbed Dose
(mGy/MBq)

Liver 0.025 0.013

Lungs 0.003 0.003

Kidneys 0.004 0.005

Effective Dose (μSv/MBq) Male: 4.02 / Female: 4.95 -

Signaling Pathway
The diagram below illustrates the role of GlyT1 in the modulation of the NMDA receptor

signaling pathway.
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Click to download full resolution via product page

Caption: GlyT1 regulates synaptic glycine levels, impacting NMDA receptor activation.

Experimental Protocols
Radiosynthesis of [¹¹C]GSK931145
[¹¹C]GSK931145 is synthesized by the methylation of a precursor molecule using [¹¹C]methyl

iodide or [¹¹C]methyl triflate. The final product should have a radiochemical purity of >99% as

determined by high-performance liquid chromatography (HPLC). The specific activity should be

greater than 39 GBq/μmol.[4] For administration, the radioligand is formulated in sterile normal

saline.[4]

Subject Preparation and PET/CT or PET/MR Imaging
Subject Selection: Healthy volunteers or patients who meet the inclusion/exclusion criteria of

the specific research protocol.

Informed Consent: Obtain written informed consent from all participants.

Catheterization: Place intravenous catheters for radiotracer injection and, if required for

arterial input function, an arterial catheter.

Positioning: Position the subject in the PET scanner to ensure the brain is within the field of

view. A head-holder should be used to minimize motion.

Transmission Scan: Perform a low-dose CT or an MR-based attenuation correction scan

before the emission scan.

[¹¹C]GSK931145 Administration and PET Data
Acquisition

Dose: Administer an intravenous bolus injection of [¹¹C]GSK931145. The injected dose for

humans is typically around 304 ± 113 MBq.[4][7]

Dynamic Scan: Start a dynamic PET scan simultaneously with the injection. The scan

duration is typically 90-120 minutes.[4]
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Framing: The dynamic scan data should be framed into a series of time intervals (e.g., 6 x

10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s, 4 x 600s).

Arterial Blood Sampling and Metabolite Analysis
Sampling: If an arterial input function is required, collect manual arterial blood samples at

progressively increasing intervals throughout the scan.[8]

Radioactivity Measurement: Measure the total radioactivity in whole blood and plasma for

each sample.

Metabolite Analysis: Determine the fraction of unmetabolized parent radiotracer in plasma at

several time points using HPLC.[4] This is crucial as [¹¹C]GSK931145 is metabolized over

time, with approximately 60% remaining intact in human arterial plasma at 60 minutes post-

injection.[4][7]

Input Function Generation: Correct the plasma time-activity curve for metabolites to generate

the arterial input function.

Image Analysis Workflow
The following diagram outlines the key steps in the image analysis workflow for

[¹¹C]GSK931145 PET data.
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Caption: A step-by-step workflow for [¹¹C]GSK931145 PET data analysis.
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Detailed Steps for Image Analysis:
Image Preprocessing:

Motion Correction: Correct for subject head motion during the dynamic scan.

Coregistration: Coregister the dynamic PET images to the subject's anatomical T1-

weighted MRI.

Region of Interest (ROI) Definition: Delineate ROIs on the coregistered MRI for brain

regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and potentially a

reference region if a suitable one is identified.[2]

Time-Activity Curve (TAC) Generation:

Extract the average radioactivity concentration for each ROI at each time frame to

generate TACs.

Kinetic Modeling:

With Arterial Input Function: A two-tissue compartmental model is often employed to

estimate kinetic parameters such as K₁, k₂, k₃, and k₄.[2] From these, the total volume of

distribution (V T ) can be calculated. The test-retest reproducibility for V T using this model

has been reported to be between 29-38%.[2]

Without Arterial Input Function (Reference Tissue Models): If a suitable reference region

(an area with negligible specific binding) can be identified, reference tissue models can be

used. However, for [¹¹C]GSK931145, homologous competition studies in primates have

indicated no viable reference region.[2] A pseudo-reference tissue model has been shown

to improve test-retest reproducibility for the non-displaceable binding potential (BP ND ),

with variability in the range of 16-23%.[2]

Outcome Parameters:

V T (Total Volume of Distribution): Represents the total distribution of the radiotracer in a

region, including specific and non-specific binding.
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BP ND (Non-displaceable Binding Potential): An index of the density of available GlyT1

transporters.

K₁: The rate constant for the transfer of the radiotracer from plasma to the tissue.

Parametric Images: Voxel-wise maps of the kinetic parameters can be generated to

visualize the spatial distribution of GlyT1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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gsk931145-pet-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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